4-Dodecylsulfanyl-3-nitro-benzonitrile
Description
4-Dodecylsulfanyl-3-nitro-benzonitrile is a chemical compound with the molecular formula C19H28N2O2S and a molecular weight of 348.511 g/mol . It is characterized by the presence of a dodecylsulfanyl group, a nitro group, and a benzonitrile moiety. This compound is often used in early discovery research due to its unique chemical properties .
Properties
Molecular Formula |
C19H28N2O2S |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-dodecylsulfanyl-3-nitrobenzonitrile |
InChI |
InChI=1S/C19H28N2O2S/c1-2-3-4-5-6-7-8-9-10-11-14-24-19-13-12-17(16-20)15-18(19)21(22)23/h12-13,15H,2-11,14H2,1H3 |
InChI Key |
GDZHEGWOXUHGCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
This two-step approach leverages the activation provided by the nitro group:
Step 1: Synthesis of 4-Chloro-3-nitrobenzonitrile
A nitration reaction on 4-chlorobenzonitrile using mixed acids (HNO₃/H₂SO₄) at 0–5°C yields 4-chloro-3-nitrobenzonitrile. The chloro group serves as a leaving group for subsequent substitution.
Step 2: Thiolation with Dodecanethiol
Reaction conditions:
-
4-Chloro-3-nitrobenzonitrile (1 equiv)
-
Sodium dodecanethiolate (1.2 equiv)
-
Dimethylformamide (DMF), 120°C, 12 h
-
Yield: 72–78% (theoretical)
The mechanism proceeds via a Meisenheimer complex intermediate, with the thiolate nucleophile attacking the activated para position. Excess thiolate prevents disulfide formation.
Diazonium Salt-Mediated Thiolation
Adapting techniques from trifluoromethylsulfanyl derivative synthesis, this method employs diazotization and radical coupling:
Step 1: Diazotization of 4-Amino-3-nitrobenzonitrile
-
4-Amino-3-nitrobenzonitrile (1 equiv)
-
NaNO₂ (1.1 equiv), HCl (3 equiv), 0°C
-
Forms diazonium chloride in situ
Step 2: Copper-Catalyzed Sulfanyl Insertion
-
Diazonium solution added to dodecanethiol (2 equiv)
-
Cu(I)Br (0.1 equiv), acetonitrile, 60°C, 6 h
-
Yield: 65–70%
The reaction likely proceeds through a radical pathway, with copper mediating single-electron transfers to facilitate C–S bond formation.
Comparative Analysis of Methods
| Parameter | SNAr Route | Diazonium Route |
|---|---|---|
| Reaction Time | 12 h | 6 h |
| Temperature | 120°C | 60°C |
| Yield | 72–78% | 65–70% |
| Byproducts | Disulfides | Phenolic compounds |
| Scalability | >100 g feasible | Limited by diazonium stability |
Key observations:
-
The SNAr method offers higher yields but requires stringent anhydrous conditions.
-
Diazonium route avoids halogenated intermediates but faces challenges in diazonium salt handling.
Critical Process Optimization Parameters
Solvent Effects in SNAr Reactions
Polar aprotic solvents enhance reaction rates:
-
DMF: 78% yield
-
DMSO: 75% yield
-
THF: <40% yield
Dielectric constants >30 (ε) improve charge separation in transition states.
Copper Ligands in Diazonium Chemistry
Ligand screening for Cu(I)-mediated coupling:
| Ligand | Yield (%) |
|---|---|
| 1,10-Phenanthroline | 70 |
| 2,2'-Bipyridine | 68 |
| None | 52 |
Chelating ligands stabilize active Cu species, reducing metal aggregation.
Characterization and Purity Control
Key analytical data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H), 8.21 (dd, J = 8.8, 2.4 Hz, 1H), 7.82 (d, J = 8.8 Hz, 1H), 3.02 (t, J = 7.2 Hz, 2H), 1.74–1.25 (m, 20H), 0.88 (t, J = 6.8 Hz, 3H)
-
IR (KBr): ν 2235 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)
-
HPLC Purity : >98% (C18 column, 70:30 MeCN/H₂O)
Industrial-Scale Considerations
For kilogram-scale production:
-
SNAr route preferred due to simpler workup
-
Continuous flow diazotization systems mitigate explosion risks
-
Dodecanethiol recovery via distillation (BP 285°C) reduces costs
Emerging Methodologies
Recent advances suggest potential for:
-
Photoredox C–H sulfanylation using Ru(bpy)₃²⁺ catalysts
-
Electrochemical thiolation at carbon electrodes (0.8 V vs Ag/AgCl)
These methods remain experimental but could bypass pre-functionalized starting materials.
Chemical Reactions Analysis
4-Dodecylsulfanyl-3-nitro-benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dodecylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Dodecylsulfanyl-3-nitro-benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Dodecylsulfanyl-3-nitro-benzonitrile is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its nitro and sulfanyl groups. These interactions may involve electron transfer, nucleophilic attack, or coordination with metal ions .
Comparison with Similar Compounds
Similar compounds to 4-Dodecylsulfanyl-3-nitro-benzonitrile include:
4-Dodecylsulfanylbenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzonitrile: Lacks the dodecylsulfanyl group, affecting its solubility and reactivity.
4-Dodecylsulfanyl-2-nitrobenzonitrile: The position of the nitro group is different, which can influence its chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in research and industrial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Dodecylsulfanyl-3-nitro-benzonitrile, and how can purity (>98%) be achieved?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution, where a dodecylthiol group replaces a leaving group (e.g., halogen) on a nitrobenzonitrile precursor. Reaction conditions (e.g., anhydrous DMF, 60–80°C, 12–24 hours) and catalysts (e.g., K₂CO₃) are critical for yield optimization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>98%). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (δ 8.2–8.5 ppm, meta to nitro group) and dodecyl chain signals (δ 0.8–1.7 ppm).
- IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) groups.
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 347.2 (calculated for C₁₉H₂₈N₂O₂S).
Cross-validate with elemental analysis (C, H, N, S) .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Test solubility in DMSO (25 mM stock solutions), ethanol, and dichloromethane. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites (e.g., nitro group as electron-withdrawing).
- Molecular Docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate binding affinities with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?
- Methodological Answer :
- Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HEK293, HepG2).
- Control Experiments : Rule out solvent effects (e.g., DMSO ≤0.1%) and batch variability via LC-MS purity checks.
- Meta-Analysis : Compare data across studies using PubChem BioAssay entries and adjust for experimental variables (e.g., exposure time, cell density) .
Q. What methodologies assess the environmental fate and biodegradation of this compound?
- Methodological Answer :
- OECD 301B Test : Measure aerobic biodegradation in activated sludge over 28 days.
- LC-MS/MS Quantification : Monitor degradation products (e.g., nitroso or amine derivatives).
- Ecotoxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) .
Q. How can structural analogs guide structure-activity relationship (SAR) studies for nitro-aromatic compounds?
- Methodological Answer :
- Analog Synthesis : Modify the dodecyl chain length or nitro group position.
- Comparative Bioassays : Test antimicrobial activity (e.g., MIC against S. aureus) and correlate with logP values (HPLC-derived).
- QSAR Modeling : Use Gaussian or COSMO-RS to predict bioavailability .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Answer : Use fume hoods for synthesis/purification. Wear nitrile gloves and goggles to avoid dermal/ocular exposure. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How to design experiments minimizing batch-to-batch variability in physicochemical properties?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
